molecular formula C11H12ClFO B13600656 (1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol

Cat. No.: B13600656
M. Wt: 214.66 g/mol
InChI Key: MMSIVPSOUIBSGI-UHFFFAOYSA-N
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Description

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol is a chemical compound with the molecular formula C11H12ClFO It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 2-chloro-6-fluorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biological assays to study the interaction with proteins or other biomolecules.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that result in a biological response .

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-Chlorobenzyl)cyclopropyl)methanol
  • (1-(2-Fluorobenzyl)cyclopropyl)methanol
  • (1-(2-Bromobenzyl)cyclopropyl)methanol

Uniqueness

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Biological Activity

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a cyclopropyl group attached to a benzyl moiety with a chloro and fluorine substituent. The molecular structure can be represented as follows:

C12H12ClF Molecular Formula \text{C}_{12}\text{H}_{12}\text{ClF}\quad \text{ Molecular Formula }

Binding Affinity

Research indicates that compounds similar to this compound exhibit varying degrees of binding affinity to adenosine receptors, particularly the A3 adenosine receptor (A3AR). For instance, derivatives have shown high binding affinity, with Ki values in the nanomolar range, suggesting potential therapeutic applications in conditions modulated by these receptors .

Antifibrotic Activity

In vitro studies have demonstrated that related compounds significantly inhibit transforming growth factor (TGF)-β1-induced collagen I upregulation in murine proximal tubular epithelial cells. This suggests a protective effect against renal fibrosis, with some derivatives showing IC50 values as low as 0.83 µM . The antifibrotic activity appears to correlate with binding affinity to A3AR, indicating a potential mechanism of action through receptor modulation.

Study 1: Antifibrotic Effects

A study conducted on various methanocarba derivatives, including those structurally similar to this compound, highlighted their ability to inhibit TGF-β1-induced collagen synthesis in renal cells. The most potent compound exhibited an IC50 of 0.83 µM, showcasing significant therapeutic potential for treating renal fibrosis .

Adenosine Receptor Modulation

The primary mechanism of action for this compound appears to be through modulation of adenosine receptors. Compounds that bind to the A3AR can influence various physiological processes, including inflammation and fibrosis. The binding interactions involve π–π stacking and hydrogen bonding with specific amino acids within the receptor's binding site, enhancing the compound's efficacy .

Renoprotective Effects

The renoprotective effects observed in studies are attributed to the inhibition of TGF-β signaling pathways. By blocking collagen synthesis and promoting cell survival in renal tissues, these compounds may offer new avenues for managing chronic kidney diseases .

Properties

Molecular Formula

C11H12ClFO

Molecular Weight

214.66 g/mol

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C11H12ClFO/c12-9-2-1-3-10(13)8(9)6-11(7-14)4-5-11/h1-3,14H,4-7H2

InChI Key

MMSIVPSOUIBSGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CC=C2Cl)F)CO

Origin of Product

United States

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